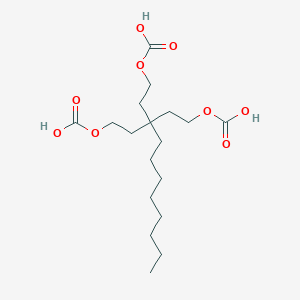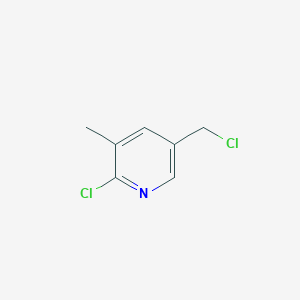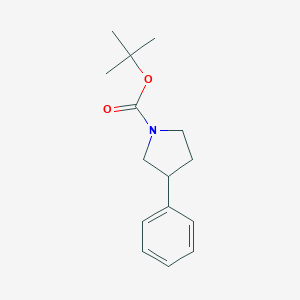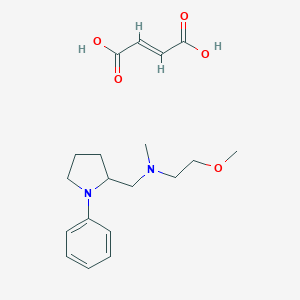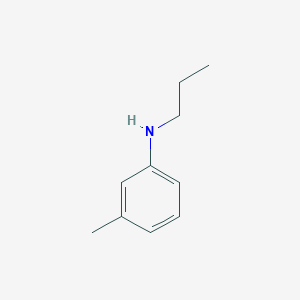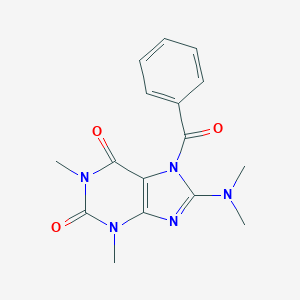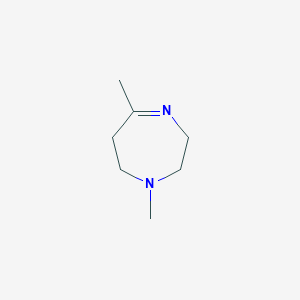
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine (DMT) is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. DMT is a heterocyclic compound that contains two nitrogen atoms in its ring structure. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
作用機序
The mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to bind to several receptors in the brain, including the sigma-1 receptor and the serotonin 5-HT2A receptor.
生化学的および生理学的効果
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been shown to have sedative effects, which may make it useful as a sleep aid or anesthetic.
実験室実験の利点と制限
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is also a potent psychoactive compound, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine. One area of interest is the development of new synthetic methods for producing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Finally, further research is needed to fully understand the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and its effects on the central nervous system.
合成法
The synthesis of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is a complex process that involves several steps. The most commonly used method for synthesizing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is through the reaction of 2,3-pentanedione with ethylenediamine in the presence of a reducing agent. This method is known as the Paal-Knorr synthesis and has been used to produce 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine in high yields.
科学的研究の応用
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
特性
CAS番号 |
150651-55-1 |
|---|---|
製品名 |
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
分子式 |
C7H14N2 |
分子量 |
126.2 g/mol |
IUPAC名 |
4,7-dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
InChI |
InChI=1S/C7H14N2/c1-7-3-5-9(2)6-4-8-7/h3-6H2,1-2H3 |
InChIキー |
RBFYFCAIBCHQSG-UHFFFAOYSA-N |
SMILES |
CC1=NCCN(CC1)C |
正規SMILES |
CC1=NCCN(CC1)C |
同義語 |
1H-1,4-Diazepine,2,3,6,7-tetrahydro-1,5-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



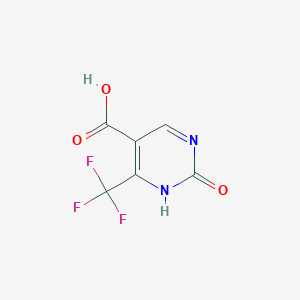
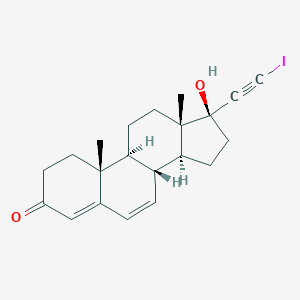
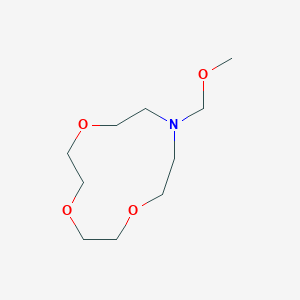
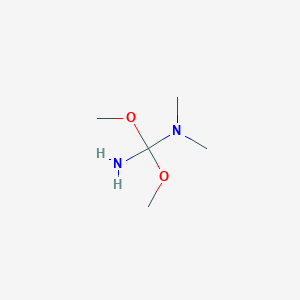
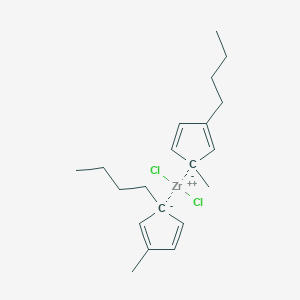
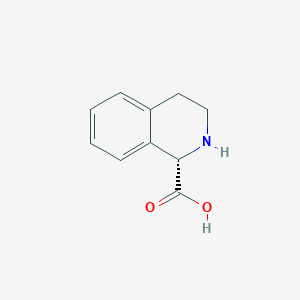
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
